Antibacterial Activity vs. Fusagerin Analogs
In a direct comparative study, Fungerin was the only compound in a series of seven (fusagerins A-F and fungerin) to exhibit measurable antibacterial activity against *Staphylococcus aureus* and *Streptococcus pneumoniae* [1]. All six novel fusagerin analogs (1-6) were found to be inactive (IC50 > 50 µM).
| Evidence Dimension | Inhibition of Bacterial Growth (IC50) |
|---|---|
| Target Compound Data | IC50 = 33.8 µM (S. aureus); IC50 = 34.5 µM (S. pneumoniae) |
| Comparator Or Baseline | Fusagerins A-F (compounds 1-6): IC50 > 50 µM for both organisms |
| Quantified Difference | Fungerin is active (IC50 ~34 µM) whereas all six direct analogs are inactive (IC50 > 50 µM) under the same assay conditions. |
| Conditions | *Staphylococcus aureus* ATCC 6538 and *Streptococcus pneumoniae* CGMCC 1.1692; Ampicillin control IC50 = 0.26 µM. |
Why This Matters
This data provides direct, quantitative justification for selecting Fungerin over its closest structural analogs for research on antimicrobial activity within this imidazole class.
- [1] Wen H, Li Y, Liu X, Ye W, Liu J, Che Y. Fusagerins A–F, New Alkaloids from the Fungus Fusarium sp. Natural Products and Bioprospecting. 2015;5(4):195-203. View Source
